molecular formula C14H20N2O4 B4792046 ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate

ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate

Cat. No.: B4792046
M. Wt: 280.32 g/mol
InChI Key: JPMASOUHBWGGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate, also known as MECG, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MECG is a glycine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to protect neurons from damage and improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

Ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can be synthesized using various methods, and the resulting compound is stable under normal laboratory conditions. This compound also exhibits low toxicity, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

There are several future directions for the study of ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate, including the development of new synthetic methods, the identification of new applications in drug discovery and material science, and the elucidation of its mechanism of action. New synthetic methods for this compound could improve the yield and efficiency of the synthesis process. The identification of new applications for this compound in drug discovery and material science could lead to the development of new drugs and functional materials with improved properties. The elucidation of the mechanism of action of this compound could provide insights into its potential therapeutic effects and facilitate the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate has been studied for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. In catalysis, this compound has been used as a ligand for the synthesis of transition metal complexes that exhibit catalytic activity in various reactions.

Properties

IUPAC Name

ethyl 2-[2-(4-methoxyphenyl)ethylcarbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-3-20-13(17)10-16-14(18)15-9-8-11-4-6-12(19-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMASOUHBWGGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate
Reactant of Route 2
Reactant of Route 2
ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate
Reactant of Route 3
Reactant of Route 3
ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate
Reactant of Route 5
Reactant of Route 5
ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate
Reactant of Route 6
Reactant of Route 6
ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.